Structural Bivalency: Doubled Metal-Chelating Units Relative to the Monomeric 4-Hydroxy-1,8-naphthyridin-2(1H)-one Core
The target compound contains two 4-hydroxy-1,8-naphthyridin-2(1H)-one moieties per molecule [1], whereas the canonical monomeric HIV RNase H inhibitor scaffold described by Williams et al. (e.g., compound 15) contains a single such unit [2]. This represents a formal stoichiometric doubling of the pharmacophoric metal-binding motif, a structural feature not shared by any monomeric analog in the 1-hydroxy-1,8-naphthyridin-2(1H)-one series.
| Evidence Dimension | Number of 4-hydroxy-1,8-naphthyridin-2(1H)-one metal-binding motifs per molecule |
|---|---|
| Target Compound Data | 2 (bivalent architecture) |
| Comparator Or Baseline | 1 (e.g., Williams et al. 2010 compound 15, monomeric naphthyridinone) |
| Quantified Difference | 2× (stoichiometric doubling of the pharmacophore unit per molecule) |
| Conditions | Structural formula comparison based on reported chemical structures (no experimental assay directly comparing the two compounds has been published to date) |
Why This Matters
Bivalency can confer avidity effects and altered binding kinetics at dimeric or oligomeric protein targets; this structural distinction is critical for researchers exploring multivalent inhibitor design strategies.
- [1] ChemWhat Database. 1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI). CAS 181771-73-3. https://www.chemwhat.net View Source
- [2] Williams PD, Staas DD, Venkatraman S, et al. Potent and selective HIV-1 ribonuclease H inhibitors based on a 1-hydroxy-1,8-naphthyridin-2(1H)-one scaffold. *Bioorg Med Chem Lett*. 2010;20(22):6754-6757. View Source
